molecular formula C8H17NOS B2596263 N-butylidene-2-methylpropane-2-sulfinamide CAS No. 729559-10-8

N-butylidene-2-methylpropane-2-sulfinamide

Cat. No.: B2596263
CAS No.: 729559-10-8
M. Wt: 175.29
InChI Key: ZBFJREMTWBYHFO-UHFFFAOYSA-N
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Description

N-butylidene-2-methylpropane-2-sulfinamide (CAS 842121-00-0) is a chiral N-tert-butanesulfinyl imine that serves as a foundational building block for the diastereoselective synthesis of chiral amines, a crucial class of compounds in medicinal and organic chemistry. It belongs to the class of Ellman's sulfinyl imines, which are renowned for their robustness and high stereocontrol in nucleophilic addition reactions . These imines are more resistant to hydrolysis than standard imines yet highly reactive towards a wide range of organometallic reagents, including Grignard reagents, organolithium compounds, and organozinc reagents . The core application of this compound is as a chiral ammonia equivalent; the tert-butanesulfinyl group acts as both a powerful chiral director and a protecting group. Nucleophiles add diastereoselectively to the carbon-nitrogen double bond, and subsequent acidic removal with hydrochloric acid yields the highly enantioenriched primary amine (when derived from an aldehyde, as in this case) or a secondary amine (when derived from a ketone) . This methodology is extensively applied in pharmaceutical research for the construction of complex amine-containing targets, such as the asymmetric synthesis of active pharmaceutical ingredients like cetirizine . The compound is offered with a molecular formula of C8H17NOS and a molecular weight of 175.29 g/mol . This product is intended for research purposes and is strictly labeled For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications and is absolutely not for personal use.

Properties

IUPAC Name

(NE)-N-butylidene-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NOS/c1-5-6-7-9-11(10)8(2,3)4/h7H,5-6H2,1-4H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFJREMTWBYHFO-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=N/S(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Additions

Sulfinimines derived from TBSA serve as electrophilic partners in stereoselective nucleophilic additions:

Grignard Reagent Addition

Organometallic reagents add to the C=N bond with high diastereocontrol:

NucleophileProductdrReference
Vinyl MgBrβ-Amino sulfinamide>95:5
PhMgBr/CuIBenzylated aziridine>95:5

For example, vinyl magnesium bromide adds to N-butylidene-TBSA to yield β-amino sulfinamides, which are intermediates for cyclic amines .

Reductive Amination

Sodium borohydride reduces the imine bond, producing chiral amines:

Reducing AgentProductYieldReference
NaBH₄(S)-1-(3,4-Difluorophenyl)ethylamine94%

This method is pivotal for synthesizing enantiopure amines in drug discovery .

Aziridination Reactions

N-Butylidene-TBSA reacts with sulfur ylides to form aziridines, which are valuable in medicinal chemistry:

Ylide SourceAziridine ProductdrReference
Dimethylsulfonium methylideBDA-protected aziridine>95:5

The reaction proceeds via a [2+1] cycloaddition mechanism, with the tert-butylsulfinyl group dictating facial selectivity .

Cyclization Reactions

Sulfinimines undergo cyclization to form N-heterocycles:

ConditionsProductYieldReference
Tsunoda reagent (CMP)2-Substituted pyrrolidine80–90%

The tert-butylsulfinyl group facilitates intramolecular C–N bond formation, enabling access to 5-membered rings .

Hydrolysis and Deprotection

The sulfinamide group is cleaved under acidic conditions to yield free amines:

AcidProductYieldReference
HCl (2M in ether)1-(3,4-Difluorophenyl)methanamine94%

This step is essential for removing the chiral auxiliary after asymmetric induction .

Scientific Research Applications

Pharmaceutical Development

Key Applications:

  • Synthesis of Chiral Drugs : N-butylidene-2-methylpropane-2-sulfinamide is utilized as a chiral auxiliary in the asymmetric synthesis of pharmaceuticals. Its ability to form stable sulfinyl imines allows for high diastereoselectivity in reactions involving aldehydes and ketones, facilitating the production of enantiomerically pure compounds .
  • Anticancer Agents : Research indicates that this compound can be used to develop benzofuran derivatives that act as farnesyltransferase inhibitors, showing significant potential in anticancer therapies with IC50 values indicating potent activity .

Case Study:
A study demonstrated the synthesis of novel benzofuran derivatives using this compound as a chiral auxiliary. These derivatives exhibited significant inhibitory activity against farnesyltransferase, suggesting their potential as anticancer agents.

Agricultural Chemistry

Key Applications:

  • Agrochemical Formulation : This compound enhances the stability and bioavailability of pesticides and herbicides. Its incorporation into agrochemical formulations leads to improved efficacy in pest control .

Biochemical Research

Key Applications:

  • Enzyme Mechanism Studies : Researchers leverage this compound to study enzyme mechanisms and protein interactions, providing insights into metabolic pathways. Its properties allow for detailed investigations into biochemical processes .

Material Science

Key Applications:

  • Development of Specialty Polymers : The compound is utilized in creating specialty polymers and coatings that exhibit enhanced durability and resistance to environmental factors. This application is crucial for industries requiring materials with specific performance characteristics .

Analytical Chemistry

Key Applications:

  • Reagent in Analytical Techniques : this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances in complex mixtures. Its role as a chiral auxiliary also enhances the analysis of enantiomeric purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfinamide Derivatives

The following table summarizes key structural and functional differences between N-butylidene-2-methylpropane-2-sulfinamide and analogous compounds:

Compound Substituents Molecular Weight (g/mol) Key Applications Synthetic Conditions
This compound Butylidene group attached to sulfinamide nitrogen ~191.3 (estimated) Chiral auxiliary in asymmetric synthesis; precursor to β-amino sulfones Typically synthesized via condensation of sulfinamide with aldehydes/ketones
(S)-N-((3,6-dibromopyridin-2-yl)methylene)-2-methylpropane-2-sulfinamide Dibromopyridinyl-methylene group 368.1 Intermediate for pyridine-based pharmaceuticals (e.g., kinase inhibitors) Reacted with DMF and 1,4-dioxane at -78°C; CuSO$_4$-mediated coupling
(R,E)-N-(2-((tert-butyldimethylsilyl)oxy)ethylidene)-2-methylpropane-2-sulfinamide Siloxy-ethylidene group (tert-butyldimethylsilyl-protected alcohol) 305.5 (CAS 393536-19-1) Protecting-group strategy in peptide synthesis; stereoselective alkylation Silylation of hydroxyl groups under anhydrous conditions
(S)-N-((S)-1-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide 3,5-Difluorophenyl-ethyl substituent ~257.3 (estimated) Building block for CNS-targeting drugs (e.g., dopamine receptor modulators) Multi-step synthesis involving DCM and CuSO$_4$

Reactivity and Stereoselectivity

  • This compound exhibits moderate electrophilicity at the imine (C=N) bond, enabling nucleophilic additions with Grignard reagents or organozinc compounds. Its stereoselectivity is influenced by the bulky tert-butyl group, which restricts conformational flexibility .
  • In contrast, dibromopyridinyl-substituted analogs (e.g., compound in ) demonstrate enhanced electrophilicity due to electron-withdrawing bromine atoms, accelerating reactions with nucleophiles like aryl lithiums. However, steric hindrance from the pyridine ring may reduce enantiomeric excess (ee) compared to simpler derivatives .

Solubility and Stability

  • The siloxy-ethylidene derivative () shows improved solubility in non-polar solvents (e.g., hexane or toluene) due to the lipophilic tert-butyldimethylsilyl (TBS) group. This contrasts with this compound, which requires polar aprotic solvents (e.g., DMF or THF) for dissolution .
  • Stability studies suggest that fluorinated analogs (e.g., ) are prone to hydrolysis under acidic conditions, whereas the tert-butyl group in this compound provides resistance to racemization during prolonged storage .

Pharmaceutical Relevance

  • This compound derivatives are pivotal in synthesizing β-amino sulfones, which exhibit antiviral and anticancer activities . For example, the title compound in was crystallized as a precursor to protease inhibitors.
  • Dibromopyridinyl sulfinamides () are critical intermediates in kinase inhibitor development, leveraging the pyridine ring’s ability to coordinate with ATP-binding pockets .

Limitations and Challenges

  • The synthesis of this compound requires stringent anhydrous conditions to prevent imine hydrolysis, a limitation shared with fluorinated analogs .
  • Siloxy-protected derivatives () necessitate additional deprotection steps, complicating large-scale synthesis compared to simpler alkylidene sulfinamides .

Biological Activity

N-butylidene-2-methylpropane-2-sulfinamide is a compound that has garnered attention for its potential biological activities, particularly in the field of asymmetric synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, applications in drug development, and relevant studies.

This compound is classified as a sulfinamide and serves as a chiral auxiliary in asymmetric synthesis. Its structure allows it to influence the stereochemistry of reactions, which is crucial in the synthesis of enantiomerically pure compounds. The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form sulfoxides and sulfones.
  • Reduction : Capable of being reduced to corresponding amines.
  • Substitution : Participates in nucleophilic substitution reactions leading to various derivatives.

The compound's ability to act as a chiral auxiliary enhances its utility in synthesizing biologically active molecules, aiding in enzyme mechanism studies and protein interactions .

1. Asymmetric Synthesis

This compound is primarily used in asymmetric synthesis to produce chiral amines and other derivatives. This application is vital for developing pharmaceuticals where chirality can significantly affect biological activity.

2. Drug Development

The compound has been utilized in synthesizing various biologically active molecules. For instance, it plays a role in creating compounds that inhibit specific enzymes like urease and cyclooxygenase-2 (COX-2), which are involved in inflammatory processes .

3. Case Studies

A study highlighted the synthesis of naproxen conjugated with sulfanilamide derivatives, demonstrating significant anti-inflammatory properties through competitive inhibition of urease and COX-2 enzymes. The IC50 values for these conjugates were reported as follows:

CompoundIC50 (µM)
Naproxen-sulfamethoxazole6.69 ± 0.11
Naproxen-sulfathiazole5.82 ± 0.28
Naproxen-sulfaguanidine5.06 ± 0.29

These findings suggest that this compound can be pivotal in developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other sulfinamides such as tert-butanesulfinamide:

PropertyThis compoundtert-Butanesulfinamide
Chiral Auxiliary RoleYesYes
Common ApplicationsAsymmetric synthesisAsymmetric synthesis
Unique FeaturesSpecific structural features enhancing selectivityEstablished standard for chiral synthesis

The distinct structural characteristics of this compound contribute to its unique reactivity and selectivity compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butylidene-2-methylpropane-2-sulfinamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves sulfinamide formation via condensation of sulfinyl chlorides with amines. Key parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios of reactants. Catalytic additives like triethylamine can enhance yield by neutralizing HCl byproducts. Optimization should involve iterative testing of reaction times (monitored via TLC) and purification via recrystallization or column chromatography .

Q. How can the purity of this compound be assessed using chromatographic techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 220–280 nm) is standard. Mobile phases like acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid improve peak resolution. For sulfinamide derivatives, validate purity by comparing retention times against known standards and ensure >95% area-under-curve (AUC) .

Advanced Research Questions

Q. What advanced spectroscopic methods are recommended for characterizing the stereochemistry of this compound?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IA/IB) can resolve enantiomers. Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for determining spatial arrangements of substituents. For sulfur stereochemistry, X-ray crystallography remains definitive, requiring high-quality single crystals grown via vapor diffusion .

Q. How can crystallographic data obtained via SHELX software be validated for structural determination of sulfinamide derivatives?

  • Methodological Answer : SHELXL refinement should include checks for R-factor convergence (<5%), electron density residuals, and Hirshfeld rigid-bond validation. Use the SQUEEZE algorithm (PLATON) to model disordered solvent. Cross-validate with density functional theory (DFT)-optimized geometries to confirm bond lengths and angles .

Q. What strategies are effective in resolving contradictions between theoretical and experimental data in sulfinamide research?

  • Methodological Answer : Employ iterative validation: (1) Compare experimental NMR/IR spectra with DFT-predicted spectra (e.g., Gaussian 16 B3LYP/6-31G*). (2) Reconcile crystallographic data with molecular dynamics simulations (e.g., GROMACS) to assess conformational flexibility. (3) Use Bayesian statistical models to quantify uncertainty in reaction yield reproducibility .

Q. What methodologies are employed to study the thermal stability and degradation pathways of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition onset temperatures. Pair with GC-MS to identify volatile degradation products (e.g., sulfinic acids). Accelerated stability studies (40°C/75% RH for 4 weeks) can model shelf-life, with HPLC tracking purity loss .

Q. How can in vitro assays be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Use enzyme inhibition assays (e.g., trypsin-like proteases) with fluorogenic substrates (λ_ex/λ_em = 380/460 nm). IC₅₀ values should be calculated via nonlinear regression (GraphPad Prism). For cellular uptake studies, employ LC-MS/MS quantification in HEK293 or HepG2 cell lysates .

Q. What statistical approaches are recommended for analyzing reproducibility issues in sulfinamide synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess batch-to-batch variability. For outlier detection, leverage Grubbs’ test or principal component analysis (PCA) on spectral/ chromatographic datasets .

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